![molecular formula C15H9ClN2OS2 B3014947 (Z)-5-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865181-05-1](/img/structure/B3014947.png)
(Z)-5-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
“(Z)-5-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is a compound that appears as a white solid . It has been studied for its potential therapeutic importance .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FTIR and NMR spectroscopy can provide information about the functional groups and the connectivity of atoms in the molecule .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 152–156 °C . Other physical and chemical properties such as solubility, stability, and reactivity can be determined through further experimental studies.Scientific Research Applications
Synthesis and Characterization
- Synthesis and Characterization of Analogues : A study by (Talupur, Satheesh, & Chandrasekhar, 2021) details the synthesis of thiophene-2-carboxamides and their characterization, which is essential for understanding the chemical properties and potential applications of such compounds.
Antimicrobial and Antitumor Activity
- Antitumor Activity : Research by (Ostapiuk, Frolov, & Matiychuk, 2017) investigated the antitumor activity of similar compounds, highlighting their potential in cancer research.
Molecular Docking and Biological Evaluation
- Molecular Docking Studies : The study by (Talupur, Satheesh, & Chandrasekhar, 2021) also includes molecular docking studies, which are crucial for understanding how these compounds interact with biological targets.
Potential as Chemosensors
- Cyanide Anion Recognition : Research by (Wang et al., 2015) shows that similar compounds have been used to develop chemosensors for cyanide anions, indicating their utility in chemical detection and environmental monitoring.
Anti-Inflammatory Agents
- Research into Anti-Inflammatory Properties : A study by (Moloney, 2000) focuses on synthesizing compounds with potential anti-inflammatory properties, which is relevant for pharmaceutical applications.
Radioactive Labeling
- 14C-Labeling for Biological Studies : The research by (Saemian, Shirvani, & Javaheri, 2012) involves the synthesis of labeled compounds for use in biological and medicinal research.
Nonlinear Optical Properties
- NLO Properties : The study by (Liao et al., 2013) examines the effects of substituents on the nonlinear optical properties of related compounds, suggesting their potential in optical and electronic applications.
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of benzothiazole derivatives , which have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets.
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets and induce changes that lead to various biological effects
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways
Result of Action
Benzothiazole derivatives have been associated with a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
properties
IUPAC Name |
5-chloro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2OS2/c1-2-9-18-10-5-3-4-6-11(10)21-15(18)17-14(19)12-7-8-13(16)20-12/h1,3-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQBGVVRZLDSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide |
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